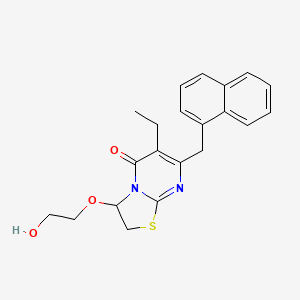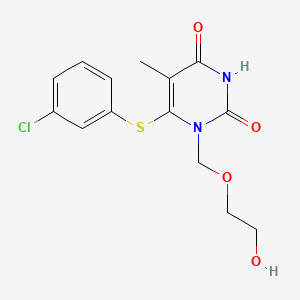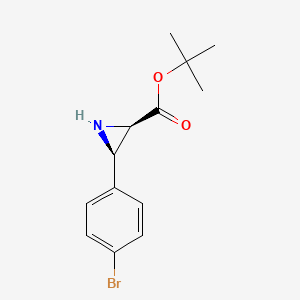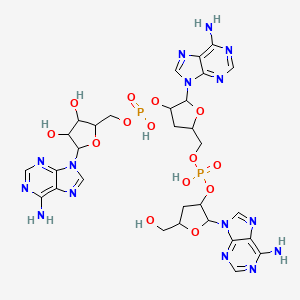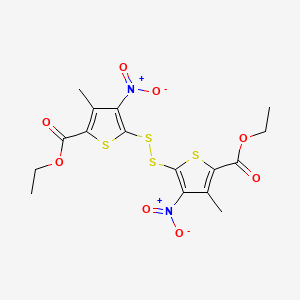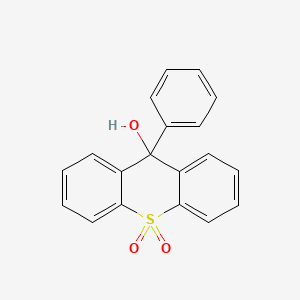
Adenosine, 2',3'-didehydro-2',3'-dideoxy-3'-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Fluoro-2’,3’-dideoxydidehydroadenosine is a synthetic nucleoside analog It is structurally similar to natural nucleosides but contains modifications that enhance its stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-2’,3’-dideoxydidehydroadenosine typically involves multiple steps starting from readily available precursors. One efficient procedure begins with 2,3-O-isopropylidene-d-glyceraldehyde. The key intermediate, 1-O-benzoyl-3E-fluoro-3,4-unsaturated-5,6-di(tert-butyldimethylsilyloxy)-2-hexanone, is obtained through a series of reactions including protection, oxidation, and acetylation . The final steps involve coupling the sugar moiety with various silyl-protected bases, followed by deprotection to yield the target nucleoside .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3’-Fluoro-2’,3’-dideoxydidehydroadenosine undergoes several types of chemical reactions:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be employed to reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction is crucial for introducing the fluoro group and other substituents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Fluorinating agents such as diethylaminosulfur trifluoride (DAST) are commonly employed.
Major Products
The major products formed from these reactions include various fluorinated nucleoside analogs, which are evaluated for their biological activity, particularly their antiviral properties .
Scientific Research Applications
3’-Fluoro-2’,3’-dideoxydidehydroadenosine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing other nucleoside analogs.
Biology: It is used in studies to understand nucleoside metabolism and its effects on cellular processes.
Medicine: The compound is investigated for its potential as an antiviral agent, particularly against HIV.
Industry: It may be used in the development of antiviral drugs and other therapeutic agents.
Mechanism of Action
The mechanism of action of 3’-Fluoro-2’,3’-dideoxydidehydroadenosine involves its incorporation into viral DNA during replication. This incorporation leads to chain termination, effectively inhibiting viral replication. The compound targets viral reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV .
Comparison with Similar Compounds
Similar Compounds
3’-Fluoro-2’,3’-dideoxyuridine: Another nucleoside analog with antiviral properties.
3’-Fluoro-3’-deoxythymidine: Known for its potent anti-HIV activity.
Uniqueness
3’-Fluoro-2’,3’-dideoxydidehydroadenosine is unique due to its specific structural modifications, which enhance its stability and biological activity compared to other nucleoside analogs. Its ability to inhibit viral replication with minimal cytotoxicity makes it a promising candidate for antiviral therapies .
Properties
CAS No. |
121850-90-6 |
|---|---|
Molecular Formula |
C10H10FN5O2 |
Molecular Weight |
251.22 g/mol |
IUPAC Name |
[(2R,5R)-5-(6-aminopurin-9-yl)-3-fluoro-2,5-dihydrofuran-2-yl]methanol |
InChI |
InChI=1S/C10H10FN5O2/c11-5-1-7(18-6(5)2-17)16-4-15-8-9(12)13-3-14-10(8)16/h1,3-4,6-7,17H,2H2,(H2,12,13,14)/t6-,7-/m1/s1 |
InChI Key |
ZRZZDWJPUBTIIV-RNFRBKRXSA-N |
Isomeric SMILES |
C1=C([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)F |
Canonical SMILES |
C1=C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


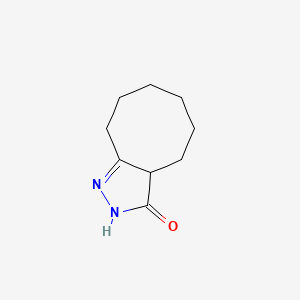
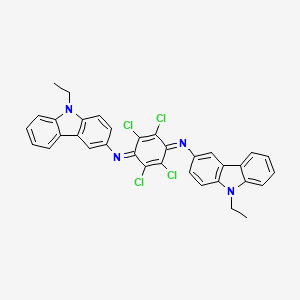
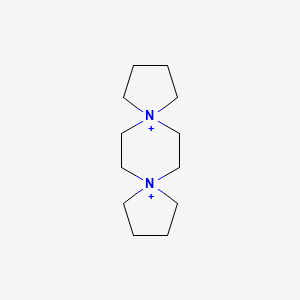
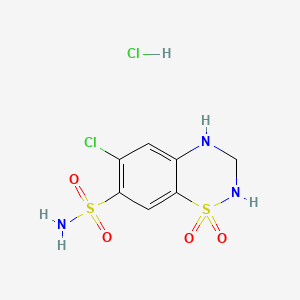

![Dimethyl 5-({[4-(hexadecyloxy)-3-nitrophenyl]sulfonyl}amino)benzene-1,3-dicarboxylate](/img/structure/B12804682.png)

